

# Validating the Anticancer Effects of Chlorpromazine in Animal Models: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Chlorazine*

Cat. No.: *B1195485*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The repurposing of existing drugs for oncology applications presents a promising avenue for accelerating the development of novel cancer therapies. Chlorpromazine (CPZ), a first-generation antipsychotic, has garnered significant attention for its potential anticancer properties. This guide provides an objective comparison of the *in vivo* anticancer effects of chlorpromazine with other antipsychotic agents, supported by experimental data from various animal models.

## Comparative Efficacy of Antipsychotics in Animal Cancer Models

While direct head-to-head *in vivo* studies comparing the anticancer efficacy of various antipsychotics are limited, this section summarizes the available quantitative data from individual studies to facilitate an indirect comparison.

| Drug                                                      | Cancer Type                   | Animal Model            | Key Efficacy Data                                                                                                                                                                                                  | Reference(s) |
|-----------------------------------------------------------|-------------------------------|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Chlorpromazine (CPZ)                                      | Colorectal Cancer             | HCT116 Xenograft (Mice) | In combination with pentamidine, reduced tumor volume by 59% compared to vehicle control.                                                                                                                          | [1]          |
| B16 Melanoma                                              | Transplantable Tumor (Mice)   |                         | In combination with bleomycin, reduced tumor size to $80 \pm 20$ $\text{mm}^3$ vs. $540 \pm 100 \text{ mm}^3$ for vehicle. Median time to reach $100 \text{ mm}^3$ tumor size was 26 days vs. 15 days for vehicle. |              |
| Sarcoma, Colorectal Cancer, Glioma, Leukemia, Oral Cancer | Various                       | Xenograft Models (Mice) | Significantly increased animal survival time and suppressed tumor growth.                                                                                                                                          | [2]          |
| Trifluoperazine (TFP)                                     | Triple-Negative Breast Cancer | 4T1 Xenograft (Mice)    | 40 mg/kg TFP inhibited tumor growth by 51.2%.                                                                                                                                                                      | [3]          |

|                              |                                           |                                                                                                            |                                                                                                                                                                 |
|------------------------------|-------------------------------------------|------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Glioblastoma                 | U87MG<br>Xenograft (Mice)                 | 5 mg/kg/day TFP<br>resulted in a<br>~50% reduction<br>in tumor weight<br>compared to<br>control at day 21. | [4]                                                                                                                                                             |
|                              |                                           | Tumor growth<br>inhibition rates of<br>58.4% (HCT116)<br>and 54% (CT26).                                   |                                                                                                                                                                 |
| Colorectal<br>Cancer         | HCT116 & CT26<br>Xenograft (Mice)         |                                                                                                            | [5]                                                                                                                                                             |
| Penfluridol                  | Triple-Negative<br>Breast Cancer          | 4T1 Orthotopic<br>Model (Mice)                                                                             | Suppressed<br>primary tumor<br>growth by 49%<br>and brain<br>metastasis by<br>90%<br>(intracardiac<br>injection) and<br>72% (intracranial<br>injection).<br>[6] |
| Epithelial<br>Ovarian Cancer | HeyA8 & HeyA8-<br>MDR Xenograft<br>(Mice) | Significantly<br>decreased tumor<br>weight in both<br>paclitaxel-<br>sensitive and -<br>resistant models.  | [7]                                                                                                                                                             |
| Pimozide                     | Breast Cancer                             | MDA-MB-231<br>Xenograft (Mice)                                                                             | Significantly<br>inhibited tumor<br>growth and<br>reduced lung<br>metastases.<br>[8]                                                                            |
| Brain Tumors                 | Intracranial<br>Tumor Model<br>(Mice)     | Inhibited tumor<br>growth by 45%.                                                                          |                                                                                                                                                                 |

|                   |                               |                                             |                                                                                                                          |
|-------------------|-------------------------------|---------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Prostate Cancer   | TRAMP Mouse Model             | Reduced the progression of prostate cancer. |                                                                                                                          |
| Thioridazine      | Triple-Negative Breast Cancer | MDA-MB-231 Xenograft (Mice)                 | 10 mg/kg resulted in a 63.73% inhibition in tumor weight and a 72.58% prevention of lung metastasis. [9]                 |
| Breast Cancer     | 4T1 Murine Model              |                                             | Significantly reduced tumor growth and inhibited angiogenesis. [10]                                                      |
| Gastric Cancer    | HGC27-R Xenograft (Mice)      |                                             | In combination with trastuzumab, resulted in greater reductions in tumor volume and weight than either monotherapy. [11] |
| Risperidone       | Gastric Cancer                | KATO-III Xenograft (Mice)                   | Suppressed the growth of xenografted tumors. [12][13]                                                                    |
| Colorectal Cancer | SW480 Xenograft (Mice)        |                                             | Suppressed the proliferation of xenografted tumors. [14]                                                                 |

|            |                |                        |                                              |      |
|------------|----------------|------------------------|----------------------------------------------|------|
| Sertindole | Gastric Cancer | Xenograft Model (Mice) | Oral administration suppressed tumor growth. | [15] |
|------------|----------------|------------------------|----------------------------------------------|------|

## Experimental Protocols

This section provides an overview of the methodologies employed in the cited key *in vivo* experiments.

### Chlorpromazine

- Study: Chlorpromazine and Pentamidine Combination in Colorectal Cancer[1]
  - Animal Model: Mice with HCT116 cell xenografts.
  - Drug Administration: Chlorpromazine (5 mg/kg) and pentamidine (20 mg/kg) were administered intraperitoneally five times a week.
  - Assessment: Tumor volume was measured to evaluate efficacy.
- Study: Chlorpromazine and Bleomycin Combination in Melanoma[16]
  - Animal Model: Mice with transplanted B16 melanoma.
  - Drug Administration: Details on the specific doses and administration route for the combination therapy were not fully provided in the abstract.
  - Assessment: Tumor size and the time required to reach a specific tumor volume were measured.

### Trifluoperazine

- Study: Trifluoperazine in Triple-Negative Breast Cancer[3]
  - Animal Model: BALB/c mice with 4T1 xenografts and NOD/SCID mice with MDA-MB-468 xenografts.

- Drug Administration: Mice were administered daily intraperitoneal injections of 20 and 40 mg/kg TFP.
- Assessment: Tumor growth, body weight, and immunohistochemical analysis of Ki67 and cleaved caspase-3 were performed.

## Penfluridol

- Study: Penfluridol in Triple-Negative Breast Cancer[6]
  - Animal Model: Mice with orthotopic 4T1 breast cancer cells.
  - Drug Administration: Details on the specific doses and administration route were not fully provided in the abstract.
  - Assessment: Primary tumor growth and metastasis to the brain were evaluated.

## Pimozide

- Study: Pimozide in Breast Cancer[8]
  - Animal Model: SCID mice with orthotopic MDA-MB-231 breast cancer cell xenografts.
  - Drug Administration: Specific dosing and administration route details were not provided in the abstract.
  - Assessment: Tumor growth, lung metastasis, and immunohistochemical analysis of Ki67 and cleaved-caspase-3 were conducted.

## Thioridazine

- Study: Thioridazine in Triple-Negative Breast Cancer[9]
  - Animal Model: Mice with MDA-MB-231 xenografts.
  - Drug Administration: 10 mg/kg of thioridazine was administered.
  - Assessment: Tumor weight and the incidence of lung metastasis were measured.

## Risperidone

- Study: Risperidone in Gastric Cancer[13]
  - Animal Model: Nude mice with xenografted KATO-III tumors.
  - Drug Administration: Details on the specific doses and administration route were not fully provided in the abstract.
  - Assessment: Tumor growth was monitored.

## Sertindole

- Study: Sertindole in Gastric Cancer[15]
  - Animal Model: Mice with gastric cancer xenografts.
  - Drug Administration: Sertindole was administered orally.
  - Assessment: Tumor growth was evaluated.

## Signaling Pathways and Mechanisms of Action

The anticancer effects of chlorpromazine and other antipsychotics are attributed to their modulation of various cellular signaling pathways.

## Chlorpromazine Signaling Pathways

Chlorpromazine has been shown to exert its anticancer effects through multiple mechanisms, including the inhibition of the PI3K/AKT/mTOR pathway, disruption of YAP signaling, and targeting of the mitotic kinesin KSP/Eg5.

[Click to download full resolution via product page](#)

Caption: Key signaling pathways modulated by Chlorpromazine's anticancer activity.

## Experimental Workflow for In Vivo Anticancer Drug Screening

The general workflow for evaluating the anticancer effects of compounds like chlorpromazine in animal models is depicted below.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for in vivo validation of anticancer compounds.

## Logical Relationship of Drug Repurposing in Oncology

The process of repurposing drugs like antipsychotics for cancer treatment follows a logical progression from initial observation to potential clinical application.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Repurposing the antipsychotic drug penfluridol for cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The antipsychotic agent trifluoperazine hydrochloride suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer effect of the antipsychotic agent penfluridol on epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-psychotic drug pimozide is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine receptor antagonist thioridazine inhibits tumor growth in a murine breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioridazine reverses trastuzumab resistance in gastric cancer by inhibiting S-phase kinase associated protein 2-mediated aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Association of Risperidone With Gastric Cancer: Triangulation Method From Cell Study, Animal Study, and Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Use for Old Drugs: The Protective Effect of Risperidone on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Antipsychotic Agent Sertindole Exhibited Antiproliferative Activities by Inhibiting the STAT3 Signaling Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- To cite this document: BenchChem. [Validating the Anticancer Effects of Chlorpromazine in Animal Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195485#validating-the-anticancer-effects-of-chlorpromazine-in-animal-models>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)